molecular formula C23H30N4O6S B2681095 1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-N-(3-methanesulfonamidophenyl)piperidine-4-carboxamide CAS No. 1203332-62-0

1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-N-(3-methanesulfonamidophenyl)piperidine-4-carboxamide

Cat. No.: B2681095
CAS No.: 1203332-62-0
M. Wt: 490.58
InChI Key: ZGELKBSZKIIXKA-UHFFFAOYSA-N
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Description

1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-N-(3-methanesulfonamidophenyl)piperidine-4-carboxamide is a synthetic small molecule compound of interest in medicinal chemistry and pharmacological research. Its molecular structure features a piperidine-4-carboxamide core that is selectively functionalized with a 2,4-dimethoxyphenyl group and a 3-methanesulfonamidophenyl moiety. This specific architecture suggests potential for targeted protein binding, making it a candidate for investigating novel biological pathways. Researchers can utilize this compound as a key reagent in high-throughput screening assays, target validation studies, and structure-activity relationship (SAR) analysis. The presence of the methanesulfonamidophenyl group, a motif found in various enzyme inhibitors, may indicate potential application in modulating specific enzymatic activity . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Comprehensive product documentation, including quality control reports and safe handling procedures, is provided with every shipment to support your research endeavors.

Properties

IUPAC Name

1-[2-(2,4-dimethoxyanilino)-2-oxoethyl]-N-[3-(methanesulfonamido)phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O6S/c1-32-19-7-8-20(21(14-19)33-2)25-22(28)15-27-11-9-16(10-12-27)23(29)24-17-5-4-6-18(13-17)26-34(3,30)31/h4-8,13-14,16,26H,9-12,15H2,1-3H3,(H,24,29)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGELKBSZKIIXKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NC3=CC(=CC=C3)NS(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-N-(3-methanesulfonamidophenyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological profile, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : this compound
  • Molecular Formula : C19_{19}H24_{24}N4_{4}O5_{5}S
  • Molecular Weight : 404.48 g/mol

The structure features a piperidine ring substituted with various functional groups that are believed to contribute to its biological activity.

Research indicates that this compound exhibits inhibitory activity against human carbonic anhydrases (hCAs), particularly isoforms II, IX, and XII. In a study where it was compared to acetazolamide (a standard inhibitor), the compound demonstrated significant potency at low nanomolar concentrations, suggesting a strong potential for therapeutic applications in conditions where hCA activity is implicated, such as cancer and glaucoma .

Pharmacological Profile

The compound's pharmacological properties have been evaluated in various studies:

  • Inhibition of Carbonic Anhydrases : The compound showed selective inhibition against tumor-associated hCA isoforms IX and XII, which are often overexpressed in cancer tissues. This selectivity is crucial for minimizing side effects associated with inhibiting other hCA isoforms .
  • Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties due to its ability to inhibit tumor-associated hCAs. This could lead to reduced tumor growth and metastasis .

Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of the compound in vitro on several cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of conventional chemotherapeutics. The mechanism was attributed to the inhibition of hCA IX, leading to disrupted pH regulation within the tumor microenvironment .

Study 2: Selectivity Profile

In another study focusing on selectivity, docking simulations revealed that the compound forms favorable interactions within the active sites of hCA IX and XII but not with hCA I and II. This suggests that structural modifications enhance selectivity towards specific isoforms, which is beneficial for targeted cancer therapies .

Data Tables

PropertyValue
Molecular Weight404.48 g/mol
Inhibition Concentration (IC50)<10 nM (hCA IX and XII)
Selectivity RatioHigh (compared to hCA I and II)
Biological ActivityObserved Effect
Antitumor ActivitySignificant reduction in cell viability
Inhibition of hCAsStrong selective inhibition

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine-4-Carboxamide Cores

Several compounds sharing the piperidine-4-carboxamide scaffold but differing in substituents have been synthesized and characterized (Table 1). Key comparisons include:

Table 1: Structural and Pharmacological Comparison of Piperidine-4-Carboxamide Derivatives
Compound Name (IUPAC) Molecular Weight (g/mol) Key Substituents IC50 (nM) Purity (%) Reference
Target Compound: 1-{[(2,4-dimethoxyphenyl)carbamoyl]methyl}-N-(3-methanesulfonamidophenyl)piperidine-4-carboxamide ~518.58 (estimated) 2,4-Dimethoxyphenyl (carbamoylmethyl), 3-methanesulfonamidophenyl N/A N/A N/A
1-[1-[(4-Methylphenyl)methyl]benzimidazol-2-yl]-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide 444.59 Benzimidazole (4-methylbenzyl), thiophen-2-ylmethyl 60.8 95
N-(4-(Diethylamino)butyl)-1-((2-(3,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxamide ~534.67 (estimated) Aryloxazole (3,4-dimethoxyphenyl), diethylaminobutyl N/A 94.2
N-(3-(cis-3,5-Dimethylpiperidin-1-yl)propyl)-1-((2-(2-fluoro-6-methylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxamide ~534.63 (C29H39F3N4O2) Aryloxazole (2-fluoro-6-methylphenyl), cis-3,5-dimethylpiperidinylpropyl N/A >99.8
N-(4-Bromo-2-methylphenyl)-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide 498.42 Pyrrolidone (4-methylphenyl), bromo-2-methylphenyl N/A ≥98
Key Observations:

Substituent Diversity: The target compound’s 2,4-dimethoxyphenyl group contrasts with benzimidazole (), aryloxazole (), and pyrrolidone () substituents in analogues. These groups modulate hydrophobicity and target engagement. The methanesulfonamidophenyl substituent provides a polar sulfonamide group absent in analogues, which may enhance solubility compared to thiophenmethyl () or diethylaminobutyl ().

Synthetic Routes :

  • Analogues in were synthesized via coupling reactions between piperidine-4-carboxamide intermediates and amines or aryloxazole precursors. The target compound likely follows similar carbamoylation and sulfonamide-forming steps.
  • High purity (>99.8%) in suggests optimized synthetic protocols, which could be applicable to the target compound.

The absence of data for the target compound precludes direct potency comparisons but underscores the need for further testing.

Functional Group Impact on Drug-Like Properties

  • Methanesulfonamidophenyl vs. Sulfur-Containing Groups :
    The sulfonamide group in the target compound may improve aqueous solubility compared to thiophenmethyl () or aryloxazole () substituents, which are more lipophilic.
  • Dimethoxy Phenyl vs. Halogenated/Aryl Groups : The 2,4-dimethoxy substitution could enhance metabolic stability relative to bromophenyl () or fluorophenyl () groups, which may be prone to oxidative degradation.

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